methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
Description
Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 2,5-difluorophenyl group and a propanoate ester. Its structural analogs, such as imidazo[4,5-b]pyridine derivatives and pesticidal imidazoles, offer insights into possible properties and applications .
Properties
Molecular Formula |
C17H18F2N4O3 |
|---|---|
Molecular Weight |
364.35 g/mol |
IUPAC Name |
methyl 3-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C17H18F2N4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-8-10(18)2-3-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
AGZOKHPEBQCMNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, which facilitate the formation of the imidazo[4,5-c]pyridine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl moiety is usually introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine or an alcohol.
Amidation and Esterification: The final steps involve the amidation of the carboxylic acid group to form the carboxamido linkage, followed by esterification to introduce the methyl ester group. These reactions typically require activating agents like carbodiimides (e.g., EDC or DCC) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroimidazo[4,5-c]pyridine ring, leading to the formation of imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-c]pyridine N-oxides, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs, targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Heterocycle Modifications
The imidazo[4,5-c]pyridine core in the target compound differs from the imidazo[4,5-b]pyridine fragment in . The position of nitrogen atoms in the pyridine ring (c vs. b) alters electronic properties and binding interactions. For instance, imidazo[4,5-b]pyridine derivatives are synthesized as bioactive fragments, as seen in the reaction of (R)-6,8-dichlorochroman-4-amine with 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)propanal . The target compound’s imidazo[4,5-c]pyridine core may exhibit distinct solubility or metabolic stability due to this structural variation.
Substituent Analysis
- Fluorinated Aromatic Groups: The 2,5-difluorophenyl substituent in the target compound contrasts with non-fluorinated or mono-fluorinated groups in pesticidal imidazoles (e.g., imazapic and fluazifop) . Fluorination typically enhances lipophilicity and metabolic resistance, suggesting the target compound may have improved bioavailability compared to non-fluorinated analogs.
- Ester vs. Acid Functional Groups: The methyl propanoate ester in the target compound differs from carboxylic acid moieties in pesticidal compounds like fluazifop. Ester groups are often prodrug motifs, hydrolyzing in vivo to active acids, which could imply a delayed-release mechanism .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various research findings, mechanisms of action, and implications for medicinal chemistry.
Molecular Information
- Molecular Formula: C18H22F2N4O2
- Molecular Weight: 358.39 g/mol
- IUPAC Name: this compound
- SMILES: CC(=O)N1C(=C(NC(=O)C)C2=C(C1=CC=C2)F)F
The structure features a tetrahydro-imidazopyridine core with a difluorophenyl substituent, which is crucial for its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal properties. A study demonstrated that derivatives of imidazo[4,5-c]pyridine showed effective inhibition against various pathogenic fungi and bacteria. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways in microbial cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or bind to receptors involved in critical biochemical pathways. For example:
- Enzyme Inhibition: The compound may inhibit enzymes that are essential for the survival of pathogens.
- Receptor Binding: It can bind to receptors that regulate cellular responses to stress or infection.
Case Studies and Research Findings
These studies highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Drug Development Potential
Given its unique structure and biological activity, this compound represents a promising scaffold for drug development. Its ability to target specific enzymes and receptors makes it suitable for further optimization in medicinal chemistry.
Toxicity and Safety Profile
Toxicological assessments are necessary to evaluate the safety profile of this compound. Preliminary studies suggest a favorable safety margin; however, comprehensive toxicity studies are required to ascertain its suitability for clinical use.
Q & A
Basic: What are the recommended synthetic routes for methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate?
Methodological Answer:
Synthesis typically involves multi-step protocols:
Core Imidazopyridine Formation : Cyclocondensation of substituted pyridine precursors with difluorophenyl reagents under acidic or basic conditions to construct the bicyclic scaffold .
Carboxamide Linkage : Coupling the imidazopyridine core with propanoate derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Esterification : Final esterification steps to introduce the methyl propanoate group, often via alkylation or transesterification .
Key Considerations : Optimize reaction temperatures (e.g., 0–60°C) and solvent polarity to minimize side products. Monitor intermediates via TLC or HPLC .
Basic: How is the structural integrity of this compound verified in synthetic workflows?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the difluorophenyl group and imidazo[4,5-c]pyridine core .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry, as seen in structurally related imidazopyridines .
Note : Compare spectral data with structurally analogous compounds (e.g., 4-(4-fluorophenyl)-tetrahydroimidazopyridine derivatives) to identify deviations .
Advanced: How might researchers design experiments to resolve contradictions in reported biological activities of similar imidazopyridine derivatives?
Methodological Answer:
Contradictions often arise from structural variations (e.g., fluorophenyl vs. trifluoromethyl substituents) or assay conditions. Experimental design should:
Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) across studies .
Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., 2,5-difluorophenyl vs. 3-chloro-5-trifluoromethyl groups) on target binding .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Example : A compound with a trifluoromethyl group (as in ) may exhibit higher lipophilicity and off-target effects compared to the difluorophenyl analog .
Advanced: What strategies are recommended for optimizing the pharmacokinetic (PK) profile of this compound?
Methodological Answer:
PK optimization involves:
Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis). Introduce steric hindrance (e.g., methyl groups) near labile sites .
Solubility Enhancement : Modify the propanoate ester to a hydrophilic prodrug (e.g., phosphate ester) without compromising target engagement .
Permeability Assays : Use Caco-2 monolayers to assess passive diffusion. Consider logP adjustments (target 2–3) via fluorophenyl or pyridine modifications .
Advanced: How can researchers address conflicting data on the compound’s selectivity toward kinase targets?
Methodological Answer:
Kinase Profiling Panels : Test against broad kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Mutagenesis Studies : Introduce point mutations in kinase ATP-binding pockets to validate binding specificity .
Cellular Context : Evaluate selectivity in physiologically relevant models (e.g., primary cells vs. immortalized lines) to account for pathway cross-talk .
Basic: What are the critical functional groups influencing this compound’s reactivity?
Methodological Answer:
- Imidazo[4,5-c]Pyridine Core : Susceptible to electrophilic substitution at the 5-position due to electron-rich nitrogen atoms .
- 2,5-Difluorophenyl Group : Enhances metabolic stability via fluorine’s electronegativity and steric effects .
- Methyl Propanoate Ester : Prone to hydrolysis under basic conditions; stability can be improved via tert-butyl or benzyl ester analogs .
Advanced: How should researchers approach scaling up synthesis while maintaining purity?
Methodological Answer:
Process Chemistry Optimization : Replace batch reactions with flow chemistry for imidazopyridine core synthesis to enhance reproducibility .
Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for final product isolation .
Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
Basic: What in vitro assays are most suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC50 determination .
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT116) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled ligands) for GPCR or nuclear receptor targets .
Advanced: What computational tools can predict the compound’s interaction with novel targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., GROMACS) over 100-ns trajectories .
- Pharmacophore Modeling : Use Schrödinger’s Phase to align with known active ligands .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target interactions .
Advanced: How can researchers reconcile discrepancies in reported solubility values across studies?
Methodological Answer:
Standardize Solvent Systems : Use USP buffers (pH 1.2–7.4) and control temperature (25°C ± 1°C) .
Solid-State Analysis : Perform powder XRD to detect polymorphic forms affecting solubility .
Comparative Studies : Cross-validate with nephelometry (turbidimetric) and HPLC-UV quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
